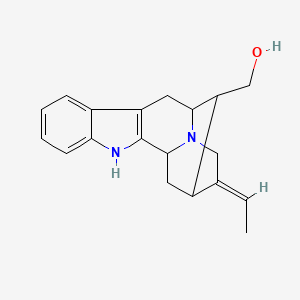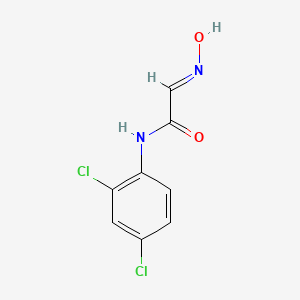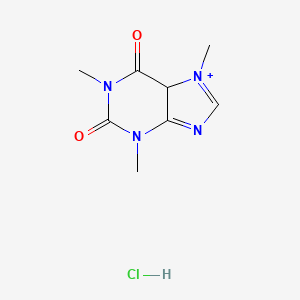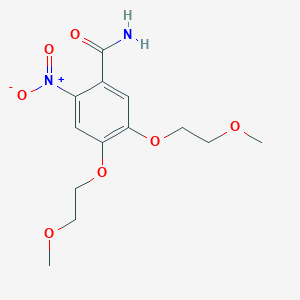![molecular formula C26H34O12 B12326363 2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)
2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alcesefoliside, also known as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, is a rare flavonol tetraglycoside. It is primarily isolated from the plant Astragalus monspessulanus. This compound has garnered attention due to its significant cytoprotective, antioxidant, and hepatoprotective properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alcesefoliside involves the glycosylation of quercetin with specific sugar moieties. The process typically requires the use of glycosyl donors and acceptors under controlled conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure the selective formation of glycosidic bonds .
Industrial Production Methods
Industrial production of alcesefoliside is generally achieved through the extraction from natural sources, particularly from Astragalus monspessulanus. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Alcesefoliside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the flavonol structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonol derivatives .
Wissenschaftliche Forschungsanwendungen
Alcesefoliside has a wide range of scientific research applications:
Chemistry: It is used in studies related to flavonoid chemistry and glycosylation reactions.
Biology: Its antioxidant properties make it a subject of interest in studies on oxidative stress and cellular protection.
Medicine: Alcesefoliside has shown potential in hepatoprotection and neuroprotection, making it relevant in research on liver and brain health.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits
Wirkmechanismus
Alcesefoliside exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and inhibits the production of pro-inflammatory cytokines. This leads to reduced oxidative stress and inflammation. The compound also induces apoptosis in cancer cells, contributing to its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silymarin: Known for its hepatoprotective properties.
Quercetin: A flavonol with antioxidant and anti-inflammatory effects.
Rutin: Another flavonol glycoside with similar biological activities.
Uniqueness
Alcesefoliside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonols. This unique structure contributes to its potent biological activities and makes it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C26H34O12 |
|---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O12/c1-35-18-6-13-8-26(34,11-29)15(9-27)21(14(13)7-16(18)30)12-3-4-17(19(5-12)36-2)37-25-24(33)23(32)22(31)20(10-28)38-25/h3-7,15,20-25,27-34H,8-11H2,1-2H3 |
InChI-Schlüssel |
CBHWSKLIWKFSRU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12326288.png)


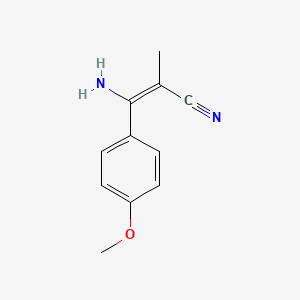
![2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetonitrile](/img/structure/B12326325.png)
![L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12326331.png)
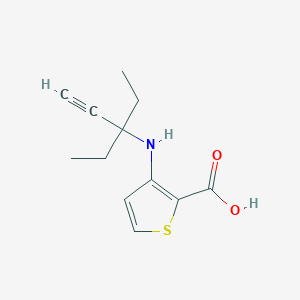

![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)
